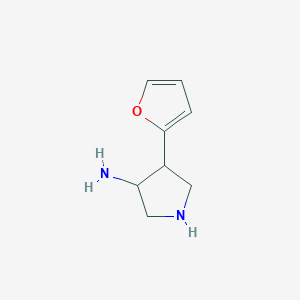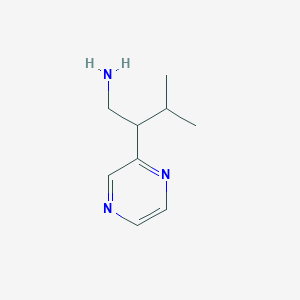
1-(2-ethylbutyl)-1H-pyrrole-3-carboxylic acid
概要
説明
The compound is an ester derived from a pyrrole carboxylic acid. Esters are a class of organic compounds that are formed by condensation of a carboxylic acid and an alcohol . Pyrrole is a heterocyclic aromatic organic compound, a five-membered ring with the formula C4H4NH .
Synthesis Analysis
Esters can be synthesized through a process known as esterification. This typically involves the reaction of a carboxylic acid and an alcohol in the presence of an acid catalyst . The specific synthesis process for “1-(2-ethylbutyl)-1H-pyrrole-3-carboxylic acid” would depend on the specific reactants and conditions.Chemical Reactions Analysis
Esters, including carboxylic acid esters, can undergo a variety of chemical reactions. They can be hydrolyzed back into their constituent alcohol and carboxylic acid in the presence of water and a suitable catalyst . They can also participate in transesterification reactions, where the alcohol part of the ester is exchanged with the alcohol of another molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like “1-(2-ethylbutyl)-1H-pyrrole-3-carboxylic acid” would depend on its specific structure. Esters generally have pleasant odors and are often found in fats and oils . Pyrrole compounds are typically aromatic and have the ability to participate in pi stacking interactions .科学的研究の応用
Esterification Reactions
“1-(2-ethylbutyl)-1H-pyrrole-3-carboxylic acid” can undergo esterification, a fundamental organic reaction where carboxylic acids react with alcohols to form esters . This reaction is essential in synthesizing various esters that have applications ranging from flavors and fragrances to pharmaceuticals. The esterification process can be tailored to produce specific esters by choosing appropriate alcohols and reaction conditions.
Flavor and Fragrance Industry
Esters are known for their sweet and fruity aromas. The compound could be used to synthesize esters that mimic natural flavors and fragrances . These synthetic esters are valuable in the food industry for flavoring agents and in the perfume industry for creating various scents.
Polymer Synthesis
The carboxylic acid group of “1-(2-ethylbutyl)-1H-pyrrole-3-carboxylic acid” makes it a potential monomer for creating polyesters through condensation polymerization . Polyesters have a wide range of applications, including textiles, packaging materials, and biomedical devices such as synthetic arteries.
作用機序
The mechanism of action of a compound depends on its intended use. For example, if used as a drug, the mechanism of action would describe how the compound interacts with biological systems to produce its effects . Without specific information on the intended use of “1-(2-ethylbutyl)-1H-pyrrole-3-carboxylic acid”, it’s difficult to provide a detailed mechanism of action.
Safety and Hazards
The safety and hazards associated with a compound depend on its specific structure and properties. For example, many esters are flammable and can cause skin and eye irritation . Specific safety data for “1-(2-ethylbutyl)-1H-pyrrole-3-carboxylic acid” would be needed to provide a detailed safety and hazard analysis.
将来の方向性
The future directions for a compound like “1-(2-ethylbutyl)-1H-pyrrole-3-carboxylic acid” would depend on its potential applications. For example, if it has potential uses in medicine, future research might focus on optimizing its synthesis, studying its mechanism of action, and conducting preclinical and clinical trials .
特性
IUPAC Name |
1-(2-ethylbutyl)pyrrole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2/c1-3-9(4-2)7-12-6-5-10(8-12)11(13)14/h5-6,8-9H,3-4,7H2,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYKUEMLHNSYOQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)CN1C=CC(=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



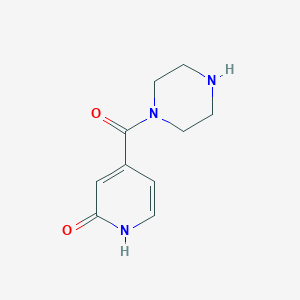

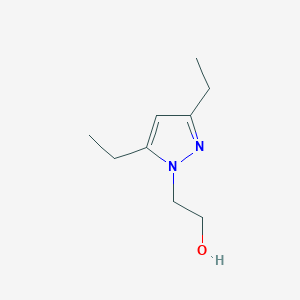
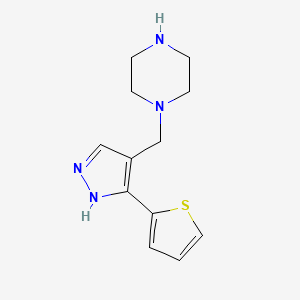
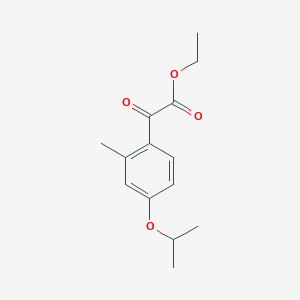
![1-cyclopentyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile](/img/structure/B1471847.png)
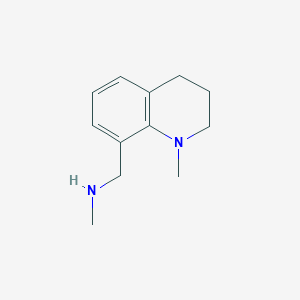
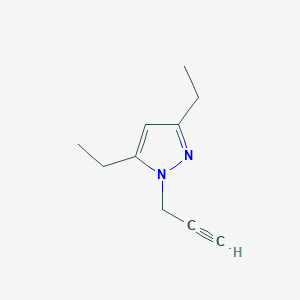
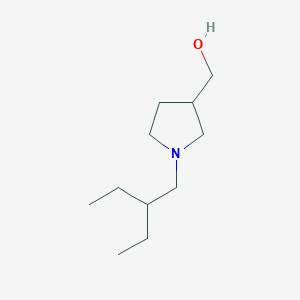
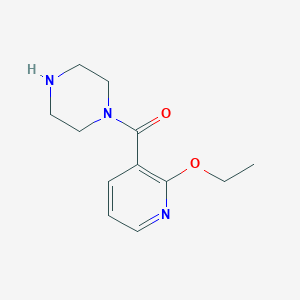
![1-[4-(Piperazine-1-carbonyl)phenyl]ethan-1-one](/img/structure/B1471853.png)
![3-(piperidin-4-ylmethyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B1471854.png)
